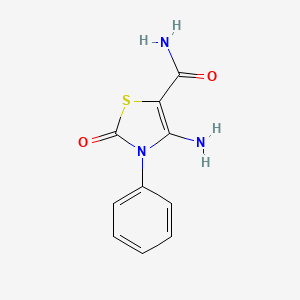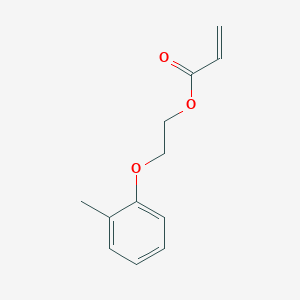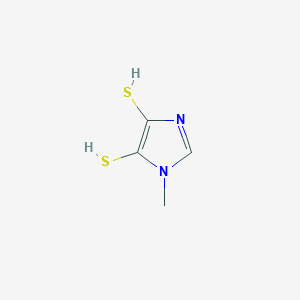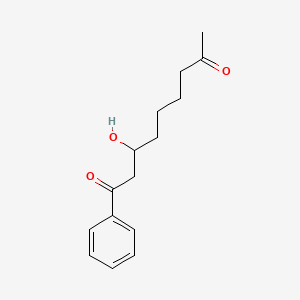
Urea, N-(4-butylphenyl)-N'-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with a 4-butylphenyl group and a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- typically involves the reaction of 4-butylaniline with 2-chloroethyl isocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-butylaniline by the reduction of 4-nitrobutylbenzene.
Step 2: Reaction of 4-butylaniline with 2-chloroethyl isocyanate to form Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the chloroethyl group, potentially converting it to an ethyl group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the butyl group.
Reduction: Ethyl-substituted urea derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Similar Compounds:
- Urea, N-(4-methylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-ethylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-butylphenyl)-N’-(2-bromoethyl)-
Comparison:
- Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is unique due to the presence of both a butyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity.
- Compared to its methyl and ethyl analogs, the butyl group provides increased hydrophobicity, potentially affecting its solubility and interaction with biological targets.
- The chloroethyl group is more reactive than the bromoethyl group, making it more suitable for certain chemical transformations.
属性
| 113849-19-7 | |
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC 名称 |
1-(4-butylphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-11-5-7-12(8-6-11)16-13(17)15-10-9-14/h5-8H,2-4,9-10H2,1H3,(H2,15,16,17) |
InChI 键 |
AXBTTYKMEHZMOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/no-structure.png)


![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)


